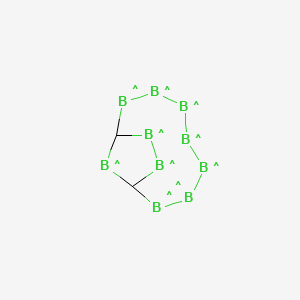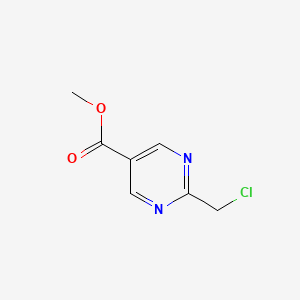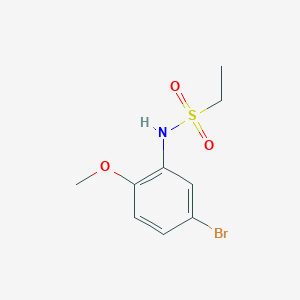
5-(5-Chlorothiophen-2-yl)isoxazol-3-amine
Overview
Description
5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is a chemical compound with the CAS Number: 1267318-33-1 . It has a molecular weight of 201.66 . The IUPAC name for this compound is 5-(5-chloro-1H-1lambda3-thiophen-2-yl)isoxazol-3-amine .
Molecular Structure Analysis
The InChI code for 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is 1S/C7H6ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)10-11-4/h1-3,12H, (H2,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is stored at temperatures between 28 C . The physical form of the compound is described as an off-white solid .Scientific Research Applications
Drug Discovery and Development
Isoxazole derivatives, including 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine , are explored for their potential in drug discovery due to their structural similarity to natural pyridines. They are used as building blocks in the synthesis of various pharmacologically active molecules. For instance, they have been investigated as inhibitors of acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment .
Antimicrobial Activity
Isoxazole compounds have been synthesized and tested for their antibacterial and antifungal activities. Studies have shown that certain isoxazole derivatives exhibit significant activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans .
Anticancer Research
Functionalized isoxazole scaffolds show promise in anticancer research as potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can alter gene expression and inhibit cancer cell growth .
Anti-inflammatory and Immunomodulating Properties
Isoxazole derivatives are also being studied for their anti-inflammatory and immunomodulating properties. These compounds can potentially be used to treat inflammatory diseases and modulate the immune response .
Neuroprotective Effects
Research into isoxazole derivatives includes exploring their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Antidiabetic Potential
Some isoxazole compounds have been identified to possess antidiabetic properties, making them candidates for the development of new antidiabetic drugs .
Safety and Hazards
Mechanism of Action
The presence of a chlorothiophene group in the compound could potentially enhance its lipophilicity, which might influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Without specific studies, it’s hard to predict the exact pharmacokinetic profile of this compound .
The compound’s action and efficacy can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that might interact with the compound. Stability could be affected by factors such as light, heat, and moisture .
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)10-11-4/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRFZWPCZSEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorothiophen-2-yl)isoxazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)

![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)



![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)






![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)